molecular formula C9H16O B14009404 2,5-Diethyl cyclopentanone CAS No. 16429-03-1

2,5-Diethyl cyclopentanone

Cat. No.: B14009404
CAS No.: 16429-03-1
M. Wt: 140.22 g/mol
InChI Key: CIISROPQPGGRTG-UHFFFAOYSA-N
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Description

2,5-Diethyl cyclopentanone is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It is characterized as a liquid with a density of 0.874 g/cm³ and a boiling point of approximately 168°C at 760 mmHg . Its structure features a cyclopentanone core with ethyl substituents at both the 2 and 5 positions, a configuration of interest in organic synthesis . As a cyclopentanone derivative, this compound serves as a versatile building block and key synthetic intermediate in organic chemistry research . Cyclopentanones are particularly valued for developing more complex molecular architectures, including natural product analogs and other bicyclic systems . The specific substitution pattern of this compound may also make it a subject of study in the investigation of fragrance and flavor compounds, as alkylated cyclopentanones are known precursors to aroma chemicals . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16429-03-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,5-diethylcyclopentan-1-one

InChI

InChI=1S/C9H16O/c1-3-7-5-6-8(4-2)9(7)10/h7-8H,3-6H2,1-2H3

InChI Key

CIISROPQPGGRTG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1=O)CC

Origin of Product

United States

Contextual Background and Research Significance

Introduction to Cyclopentanone (B42830) Scaffold Chemistry and Its Significance in Organic Synthesis

The cyclopentanone ring, a five-membered cyclic ketone, is a crucial structural motif in a vast array of natural and synthetic organic compounds. researchgate.netrsc.orgchemrxiv.orgrsc.org Its prevalence in biologically active molecules, including pharmaceuticals and agrochemicals, underscores the importance of the cyclopentanone scaffold in medicinal chemistry and drug discovery. rsc.orgrsc.org The utility of this scaffold stems from its conformational flexibility and the reactivity of the carbonyl group, which allows for a wide range of chemical transformations.

Methods for constructing the cyclopentanone ring are diverse and have been a subject of extensive research. oup.comorganic-chemistry.org A prominent method is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester, which efficiently forms a five-membered β-keto ester. fiveable.mescienceinfo.comlibretexts.orglibretexts.org This β-keto ester can then be readily converted to a substituted cyclopentanone. fiveable.melibretexts.orglibretexts.org Other synthetic strategies include the ketonic decarboxylation of adipic acid and its derivatives, as well as various cyclization and rearrangement reactions. organic-chemistry.orgorgsyn.org The versatility of these synthetic routes allows for the preparation of a wide variety of substituted cyclopentanones, which serve as valuable building blocks for more complex molecular architectures. researchgate.netchemrxiv.orgnih.gov

Rationale for Focused Research on 2,5-Diethyl cyclopentanone: A Case Study in Substituted Cyclopentanones

This compound, with the chemical formula C9H16O, serves as a specific and informative case study within the larger field of substituted cyclopentanones. nih.govnist.gov Its structure, featuring two ethyl groups at the 2 and 5 positions, introduces stereoisomerism, leading to cis and trans diastereomers. oup.comwikipedia.org The presence of these stereocenters provides a platform for investigating the stereochemical outcomes of synthetic reactions and for developing stereoselective synthetic methods. wikipedia.org

The synthesis of 2,5-diethylcyclopentanone can be achieved through various methods, including the reaction of butanal with formaldehyde (B43269) in the presence of dimethylamine (B145610) hydrochloride. oup.com This particular synthesis highlights a unique pathway to forming the cyclopentanone ring and demonstrates the potential for creating symmetrically disubstituted products. oup.com The study of such specific substituted cyclopentanones is crucial for understanding how substituents influence the physical and chemical properties of the cyclopentanone core.

Historical Development of Syntheses and Reactivity of Substituted Cyclopentanones

The synthesis of substituted cyclopentanones has a rich history, with the Dieckmann condensation, discovered by German chemist Walter Dieckmann, being a foundational method. scienceinfo.com This reaction involves the intramolecular condensation of a diester in the presence of a base to form a cyclic β-keto ester, which can then be alkylated and decarboxylated to yield a substituted cyclopentanone. fiveable.melibretexts.orglibretexts.org This method has proven to be highly effective for preparing 2-substituted cyclopentanones. scienceinfo.comlibretexts.org

Over the years, numerous other synthetic approaches have been developed to access a wider range of substituted cyclopentanones. These include multicomponent reactions that can generate fully substituted cyclopentanone derivatives with multiple stereocenters in a single step. rsc.orgrsc.org The reactivity of substituted cyclopentanones has also been extensively explored. For instance, the Baeyer-Villiger oxidation of 2-substituted cyclopentanones can be performed with high regio- and enantioselectivity, providing access to chiral δ-lactones. nih.gov Furthermore, dihalo-substituted cyclopentanones have been shown to act as synthetic equivalents of cyclobutenes in Diels-Alder reactions, showcasing the diverse reactivity of these compounds. thieme-connect.com

Chemical Properties of this compound

PropertyValue
Molecular Formula C9H16O
Molecular Weight 140.2227 g/mol
CAS Registry Number 16429-03-1

Table 1: Key chemical properties of this compound. nist.gov

Synthetic Methodologies and Strategies for 2,5 Diethyl Cyclopentanone

Retrosynthetic Analysis and Key Disconnections for the 2,5-Diethyl cyclopentanone (B42830) Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2,5-diethyl cyclopentanone, the primary disconnections are made by breaking the carbon-carbon bonds that form the cyclopentanone ring.

Two logical disconnections of the C-C bonds within the ring lead to acyclic precursors. A disconnection adjacent to the carbonyl group (a C1-C2 break) and at the C3-C4 bond suggests a precursor suitable for intramolecular cyclization. The most common and effective strategies for forming five-membered rings involve creating the C2-C3 and C1-C5 bonds in the final cyclization step. This points towards a linear eight-carbon backbone with reactive functional groups at the termini.

Specifically, two key retrosynthetic pathways emerge:

The Diester Approach: Disconnecting the C1-C2 and C1-C5 bonds via an intramolecular Claisen-type reaction (the Dieckmann condensation) leads back to a substituted adipic acid ester, specifically diethyl 3,6-octanedioate.

The Dinitrile Approach: A similar disconnection strategy, but involving nitrile functional groups, points to 3,6-octanedinitrile as a precursor, which can be cyclized via the Thorpe-Ziegler reaction.

These approaches represent the most direct and classical methods for constructing the 2,5-disubstituted cyclopentanone core.

Classical Synthetic Routes to this compound

The construction of the this compound ring can be achieved through several classical organic reactions, primarily involving intramolecular cyclizations.

Intramolecular Cyclization Reactions

Intramolecular reactions are highly effective for forming five- and six-membered rings due to favorable thermodynamics and kinetics.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for synthesizing five- and six-membered rings. scienceinfo.comfiveable.me For the synthesis of this compound, the required starting material would be a diethyl ester of 3,6-octanedioic acid.

Table 1: Illustrative Conditions for Dieckmann Condensation of Dialkyl Adipates Note: This table presents typical conditions for analogous reactions, as specific data for diethyl 3,6-octanedioate may not be readily available in the literature.

Starting MaterialBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield of β-keto ester (%)
Diethyl adipateNaOEt (1.1)Toluene804~80
Diethyl 3-methyladipateNaH (1.2)THF65 (reflux)6~75
Dimethyl 3,4-dimethyladipateKHMDS (1.1)THF-78 to 253~85

The Thorpe-Ziegler reaction is another classical method for ring formation, involving the intramolecular cyclization of a dinitrile. libretexts.org This reaction is conceptually similar to the Dieckmann condensation but uses nitriles instead of esters. To synthesize this compound, the precursor would be 3,6-octanedinitrile.

In this reaction, a strong base deprotonates the carbon α to one of the nitrile groups, generating a carbanion. This nucleophile then attacks the carbon of the other nitrile group. The resulting cyclic imine tautomerizes to an enamine, which upon acidic hydrolysis, yields a cyclic ketone. This method provides a viable alternative to the Dieckmann condensation for the formation of the this compound ring system.

Table 2: Representative Conditions for Thorpe-Ziegler Cyclization Note: This table shows general conditions for the Thorpe-Ziegler cyclization of dinitriles leading to five-membered rings.

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)Yield of Cyclic Ketone (%)
AdiponitrileNaNH2Toluene110 (reflux)8~70
3-MethyladiponitrileLiN(iPr)2THF0 to 255~75-80
3-PhenyladiponitrileNaHDMF1006~65

The Robinson annulation is a well-known reaction that involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered, α,β-unsaturated ketone. wikipedia.org While the classical Robinson annulation is not directly applicable for the synthesis of a five-membered ring, analogous strategies can be envisioned.

A "Robinson-type" approach to a five-membered ring would require a different set of starting materials. For instance, a Michael addition of an enolate to a suitable acceptor could generate a 1,4-dicarbonyl compound. Subsequent intramolecular aldol condensation of this 1,4-diketone would then lead to the formation of a five-membered cyclopentenone ring. To obtain the saturated this compound, a final reduction step would be necessary. This approach, while less direct than the Dieckmann or Thorpe-Ziegler reactions, offers a conceptually different pathway to the target molecule.

Cycloaddition Reactions Leading to Substituted Cyclopentanone Ring Systems

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered rings with good control over stereochemistry. rsc.orgacs.org In a [3+2] cycloaddition approach to this compound, a three-atom component would react with a two-atom component to form the cyclopentane (B165970) ring directly.

For example, a silyl (B83357) enol ether derived from a ketone could serve as the three-atom component, reacting with a two-carbon alkene component under Lewis acid catalysis. Alternatively, the reaction of a vinylcyclopropane (B126155) with an activated alkene can also lead to cyclopentane derivatives. The challenge in applying this methodology to the synthesis of this compound lies in identifying suitable precursors for the three- and two-carbon fragments that would regioselectively form the desired product.

Table 3: Examples of [3+2] Cycloaddition for Cyclopentanone Synthesis Note: This table provides examples of analogous [3+2] cycloaddition reactions that produce substituted cyclopentanones.

Three-Carbon ComponentTwo-Carbon ComponentCatalyst/ConditionsProduct TypeYield (%)
1,3-Dipole (e.g., Nitrone)Ethyl acrylateHeat or Lewis AcidSubstituted isoxazolidine (B1194047) (precursor)70-90
Trimethylsilyloxy-1,3-butadieneDiethyl fumarateTiCl4, -78°CSubstituted cyclopentanone~80
Donor-Acceptor CyclopropaneIn-situ generated keteneLewis Acid (e.g., InBr3)Substituted cyclopentanone60-85

Rearrangement Reactions for Five-Membered Ring Construction or Modification

The formation of substituted cyclopentanone rings can be achieved through rearrangement reactions that either contract a larger ring or expand a smaller one. These methods offer strategic alternatives to direct cyclization.

One prominent example of ring contraction is the Favorskii rearrangement . This reaction typically involves the treatment of a cyclic α-halo ketone with a base. nih.gov For the synthesis of a cyclopentanone derivative, a substituted 2-chlorocyclohexanone (B41772) would serve as the starting material. The mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. nih.gov If an alkoxide like sodium ethoxide is used as the base, the reaction yields an ethyl cyclopentanecarboxylate. organic-chemistry.org This ester can then be further manipulated to yield the target this compound. The general applicability of this reaction makes it a powerful tool for converting six-membered rings into five-membered ring systems. organic-chemistry.orgnih.gov

Conversely, ring expansion strategies can construct a cyclopentanone from a four-membered ring precursor. The Tiffeneau-Demjanov rearrangement is a classic example of such a transformation. This reaction involves the treatment of a 1-(aminomethyl)cyclobutanol (B574032) with nitrous acid to form a diazonium ion. The subsequent rearrangement is driven by the loss of nitrogen gas and results in a one-carbon ring expansion, converting the cyclobutane (B1203170) ring into a cyclopentanone. While effective, this reaction can sometimes be hampered by the formation of side products from competing cationic rearrangements.

Another significant rearrangement is the Claisen rearrangement , a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether. rsc.org Heating the allyl vinyl ether leads to a γ,δ-unsaturated carbonyl compound. nih.gov While this does not directly produce the cyclopentanone ring, the product is a key intermediate that can undergo subsequent cyclization reactions, such as an intramolecular hydroacylation or an aldol condensation, to form the desired five-membered ring structure.

Table 1: Overview of Rearrangement Reactions for Cyclopentanone Synthesis

Rearrangement Reaction Starting Material Type Key Transformation Resulting Product Type
Favorskii Rearrangement α-Halo cyclohexanone Ring contraction via cyclopropanone intermediate Cyclopentanecarboxylic acid derivative
Tiffeneau-Demjanov Rearrangement 1-(Aminomethyl)cyclobutanol One-carbon ring expansion via diazonium ion Cyclopentanone
Claisen Rearrangement Allyl vinyl ether organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement γ,δ-Unsaturated carbonyl

Modern Catalytic Approaches to this compound

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of substituted cyclopentanones like this compound has benefited significantly from advances in both transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Transition metals such as palladium and rhodium are powerful catalysts for constructing complex carbocyclic frameworks, including the cyclopentanone ring.

Palladium catalysis offers a diverse array of methods for ring formation. Annulation reactions, where a new ring is formed on a pre-existing structure, are particularly powerful. For instance, palladium-catalyzed [2+2+1] annulation has been reported for the synthesis of chromone-fused cyclopentanones. rsc.org This type of reaction involves the coupling of multiple components, such as an iodo-alkene, an olefin, and a carbon monoxide (CO) source, to assemble the cyclopentanone ring in a single operation. rsc.org Cyclopropenone has been identified as an effective CO surrogate in these processes. rsc.org

Another strategy involves the palladium-catalyzed [3+2] annulation of conjugate acceptors with reagents like an allenyl boronic ester. nih.govorganic-chemistry.org This method is effective for creating substituted cyclopentenes, which can be subsequently oxidized to the corresponding cyclopentanone. organic-chemistry.org The mechanism is thought to proceed through a nucleophilic propargylpalladium complex which undergoes conjugate addition and subsequent carbopalladation to close the five-membered ring. organic-chemistry.org The choice of ligand is crucial for achieving high selectivity and efficiency in these transformations. organic-chemistry.org

Rhodium catalysts are highly effective in promoting cyclization reactions to form five-membered rings. A notable example is the intramolecular hydroacylation of 4-alkynals. This reaction converts a linear aldehyde-alkyne substrate into a cyclopentenone through the catalytic action of a rhodium complex. organic-chemistry.org The mechanism involves the formation of a rhodium hydride, which adds across the alkyne in a trans fashion, followed by reductive elimination to form the cyclic ketone. organic-chemistry.org

While many rhodium-catalyzed cycloadditions like the [5+2] and [5+2+1] reactions are known for forming larger seven- and eight-membered rings, specific substrates and conditions can be tailored to favor five-membered ring formation. nih.govpku.edu.cnpku.edu.cn For example, rhodium-catalyzed [3+2] cycloadditions using vinylcyclopropanes as three-carbon synthons have been developed to construct bicyclic 5/5 fused ring systems. pku.edu.cn These methods highlight the versatility of rhodium catalysis in building complex cyclic architectures.

Table 2: Comparison of Modern Catalytic Approaches

Catalyst Type Reaction Type Key Reactants Mechanistic Feature
Palladium [2+2+1] Annulation Iodo-alkene, Olefin, CO source Heck coupling/C-H activation/Carbonylation
Palladium [3+2] Annulation Conjugate acceptor, Allenyl boronic ester Conjugate addition of propargylpalladium complex
Rhodium Intramolecular Hydroacylation 4-Alkynal trans Addition of rhodium hydride to alkyne
Rhodium [3+2] Cycloaddition Vinylcyclopropane Cyclopropane cleavage and alkene insertion

Organocatalytic Routes to Substituted Cyclopentanones

Organocatalysis has emerged as a powerful third pillar of catalysis, providing metal-free alternatives for the synthesis of chiral molecules. These methods often mimic enzymatic processes, using small organic molecules to catalyze reactions with high enantioselectivity.

Secondary amines, most notably L-proline and its derivatives, are cornerstone catalysts in organocatalysis. They operate by forming a nucleophilic enamine intermediate with a carbonyl compound (an aldehyde or ketone). This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product.

For the synthesis of substituted cyclopentanones, a one-pot, asymmetric multicatalytic formal [3+2] reaction has been described. nih.gov This process combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov In this sequence, a 1,3-dicarbonyl compound first undergoes a Michael addition to an α,β-unsaturated aldehyde, catalyzed by a prolinol derivative. The resulting aldehyde intermediate is then subjected to an intramolecular cyclization catalyzed by an NHC, affording a densely functionalized α-hydroxycyclopentanone with high enantioselectivity. nih.gov This cascade process demonstrates the power of combining different catalytic cycles in a single pot to build complex molecules from simple, readily available starting materials. nih.gov

Chiral Amine Catalysis for Asymmetric Induction

Organocatalysis, particularly using chiral secondary amines, has emerged as a powerful tool for the asymmetric synthesis of cyclic ketones. While direct literature on the synthesis of this compound using this method is sparse, established principles can be applied. A plausible strategy involves a Michael addition reaction, a core transformation in organocatalysis, to build the cyclopentanone framework asymmetrically.

In a representative multicatalytic cascade process, a chiral secondary amine, such as a prolinol silyl ether, can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde. nih.gov This initial step establishes a key stereocenter. For the synthesis of a this compound precursor, this could involve the reaction of an appropriate 1,3-dicarbonyl compound with an enal. The intermediate generated from this Michael addition can then undergo a subsequent intramolecular reaction, such as a benzoin or aldol condensation, to form the five-membered ring. nih.gov The enantioselectivity of the initial conjugate addition is controlled by the chiral amine catalyst, which forms a transient iminium ion with the enal, effectively shielding one face of the molecule and directing the incoming nucleophile to the opposite face. This method allows for the construction of densely functionalized cyclopentanones with high enantioselectivity. nih.gov

Catalyst TypeReactionKey FeatureExpected Outcome for Analogous Synthesis
Prolinol Silyl EtherMichael AdditionIminium ion activationHigh enantioselectivity in the formation of a cyclopentanone precursor
Cinchona Alkaloid-ThioureaConjugate AdditionBifunctional activation (acid/base)Potential for high diastereo- and enantioselectivity

Biocatalytic Syntheses and Derivatizations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can perform complex transformations with exceptional stereo- and regioselectivity.

Enzymatic Cyclization and Transformations

Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic cyclopentanone derivatives. acs.org For instance, the enzymatic resolution of hydroxylated cyclopentenones through lipase-catalyzed acylation is a well-established method for separating enantiomers. acs.org While direct enzymatic cyclization to form the this compound ring is not commonly documented, enzymes are proficient in transforming cyclopentanone scaffolds. A library of cross-conjugated cyclopentenones has been prepared and amplified using a combination of parallel chemical synthesis and biocatalysis, demonstrating the utility of enzymes like lipases and peroxidases in modifying this core structure. nih.gov

Bioreduction of Precursors to this compound Stereoisomers

A powerful biocatalytic strategy for accessing chiral cyclopentanones is the asymmetric bioreduction of a prochiral precursor, such as 2,5-diethylcyclopent-2-en-1-one. Enzymes from the Old Yellow Enzyme (OYE) family, known as ene-reductases, are particularly effective for the stereoselective reduction of carbon-carbon double bonds in α,β-unsaturated carbonyl compounds. rsc.org

The desymmetrization of a prochiral substrate involves the enzyme selectively reducing one of two enantiotopic double bonds, or reducing the double bond in a way that generates a new chiral center with high enantiomeric excess (ee). For example, an ene-reductase from Bacillus subtilis has been successfully employed for the asymmetric desymmetrization of prochiral cyclohexa-2,5-dienones, yielding chiral cyclohexenones with high enantioselectivity. rsc.org This strategy is directly applicable to a cyclopentenone precursor of this compound. The enzyme's active site creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the delivery of a hydride (typically from a cofactor like NADPH) to one specific face of the double bond.

Enzyme ClassReaction TypeSubstrate ExampleKey Advantage
Ene-reductase (OYE family)Asymmetric bioreduction2,5-Diethylcyclopent-2-en-1-oneHigh enantioselectivity (>99% ee)
LipaseKinetic resolution (hydrolysis/acylation)Racemic 2,5-diethyl-3-hydroxycyclopentanoneSeparation of enantiomers

Stereoselective Synthesis of this compound Stereoisomers

Controlling the relative and absolute stereochemistry of the two ethyl groups is a central challenge in the synthesis of this compound stereoisomers. This can be achieved either by building the ring asymmetrically or by adding the substituents to a pre-existing ring in a controlled manner.

Asymmetric Construction of the Cyclopentanone Core

A highly efficient modern approach for the asymmetric construction of the 2,5-disubstituted cyclopentanone core is through transition metal-catalyzed hydrogenation. An iridium-catalyzed double asymmetric hydrogenation of 2,5-dialkylidenecyclopentanones has been reported to produce chiral 2,5-disubstituted cyclopentanones in excellent yields and with outstanding stereoselectivities. nih.gov

In this method, a prochiral starting material with exocyclic double bonds at the 2- and 5-positions is hydrogenated using a chiral iridium catalyst. The catalyst, bearing a chiral ligand, coordinates to the double bonds and delivers hydrogen stereoselectively, creating two new stereocenters simultaneously. This process has proven effective for a range of dialkyl substituents, affording the desired products with high diastereomeric ratios and enantiomeric excesses. nih.gov

Catalyst SystemSubstrateTransformationStereoselectivity
Iridium-Chiral Ligand Complex2,5-DiethylidenecyclopentanoneDouble Asymmetric HydrogenationExcellent dr and ee
Chiral Secondary Amine / NHC1,3-Dicarbonyl + α,β-unsaturated aldehydeMichael addition / Intramolecular cyclizationHigh ee, moderate dr

Diastereoselective Control in Subsequent Alkylation and Functionalization

An alternative strategy involves the sequential alkylation of cyclopentanone itself. This method relies on controlling the diastereoselectivity of the second alkylation step. The process begins with the mono-alkylation of a cyclopentanone enolate to produce 2-ethylcyclopentanone. A second enolate is then formed, which can be alkylated with an ethyl halide. The stereochemical outcome of this second step is determined by the reaction conditions, which dictate whether the kinetic or thermodynamic enolate is formed and the trajectory of the incoming electrophile. lumenlearning.comlibretexts.org

Under kinetic control (using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures), the less-substituted enolate is typically formed, and the electrophile tends to add from the less sterically hindered face. lumenlearning.com For a cyclopentanone enolate, the approach of the electrophile is often directed to the face opposite the existing alkyl group to minimize steric hindrance, which can lead to the formation of the trans isomer. The stereochemical preferences in the alkylation of cyclic enolates are governed by the need to maintain maximum orbital overlap in a chair-like transition state, with a general preference for axial alkylation in conformationally rigid systems. ubc.ca By carefully selecting the base, solvent, and temperature, the diastereomeric ratio of the final this compound can be controlled.

Chiral Resolution Techniques for Enantiomer Separation

The separation of the enantiomers of this compound from a racemic mixture can be approached through several established methods. These techniques exploit the differential properties of enantiomers in a chiral environment to achieve separation.

Classical Resolution via Diastereomer Formation

One of the oldest yet effective methods for separating enantiomers is classical resolution. This technique involves the reaction of the racemic ketone with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization. pharmtech.com

For a ketone like this compound, this would typically involve a two-step process:

Derivatization: The racemic this compound is reacted with a chiral derivatizing agent to form diastereomeric ketals or acetals. acs.org Commonly used chiral resolving agents for this purpose include chiral diols or their derivatives.

Separation and Hydrolysis: The resulting diastereomers are then separated based on their differing physical properties. Once separated, the individual diastereomers are hydrolyzed to yield the enantiomerically pure forms of this compound and recover the chiral auxiliary.

Table 1: Illustrative Steps for Classical Resolution of (±)-2,5-Diethyl cyclopentanone

StepDescriptionReactantsProductsSeparation Method
1Ketalization(±)-2,5-Diethyl cyclopentanone + (R,R)-HydrobenzoinDiastereomeric ketals: (2R,5R)-diethyl cyclopentanone-(R,R)-hydrobenzoin ketal and (2S,5S)-diethyl cyclopentanone-(R,R)-hydrobenzoin ketal-
2SeparationMixture of diastereomeric ketalsSeparated diastereomeric ketalsFractional Crystallization
3HydrolysisIndividual diastereomeric ketals(2R,5R)-Diethyl cyclopentanone and (2S,5S)-Diethyl cyclopentanone + (R,R)-Hydrobenzoin-

Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This difference in reactivity results in one enantiomer being consumed faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org

For this compound, both enzymatic and non-enzymatic kinetic resolutions could be employed.

Enzymatic Kinetic Resolution: Enzymes, such as ketoreductases (KREDs), are highly enantioselective catalysts. nih.gov In the presence of a suitable KRED and a reducing agent, one enantiomer of this compound would be preferentially reduced to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted and in high enantiomeric excess.

Dynamic Kinetic Resolution (DKR): This is an extension of kinetic resolution where the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov For this compound, a combination of a non-selective racemization catalyst and an enantioselective reducing agent (either enzymatic or chemical) could achieve this.

Table 2: Hypothetical Enzymatic Kinetic Resolution of (±)-2,5-Diethyl cyclopentanone

ParameterDescription
EnzymeKetoreductase (KRED)
Substrate(±)-2,5-Diethyl cyclopentanone
ReactionEnantioselective reduction
Product 1(+)- or (-)-2,5-Diethyl cyclopentanol (B49286) (enantioenriched)
Product 2Unreacted (-)- or (+)-2,5-Diethyl cyclopentanone (enantioenriched)
Potential OutcomeHigh enantiomeric excess (ee) for both the alcohol product and the remaining ketone.

Chiral Chromatography

Direct separation of enantiomers can be achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), equipped with a Chiral Stationary Phase (CSP). wikipedia.org The principle behind this method is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. csfarmacie.cz

Various types of CSPs are commercially available and could be screened for the separation of this compound enantiomers. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds, including ketones. csfarmacie.cz

Cyclodextrin-based CSPs: These are capable of forming inclusion complexes with the enantiomers, and the difference in the stability of these complexes leads to separation. csfarmacie.cz

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. libretexts.org

The choice of the mobile phase is also crucial for achieving optimal separation and is typically determined through a screening process. nih.gov

Table 3: Potential Chiral Stationary Phases for the HPLC Separation of (±)-2,5-Diethyl cyclopentanone Enantiomers

Chiral Stationary Phase (CSP) TypeExample of Commercial ColumnPrinciple of Separation
Polysaccharide-basedChiralcel® OD (Cellulose derivative)Formation of transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions.
Polysaccharide-basedChiralpak® AD (Amylose derivative)Similar to cellulose-based CSPs, offering different selectivity.
Cyclodextrin-basedCyclobond™ (β-Cyclodextrin derivative)Inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin.
Pirkle-typeWhelk-O® 1π-π interactions, hydrogen bonding, and steric hindrance.

Chemical Reactivity and Reaction Mechanisms of 2,5 Diethyl Cyclopentanone

Carbonyl Reactivity and Functional Group Transformations

The reactivity of 2,5-diethyl cyclopentanone (B42830) is fundamentally centered on its ketone functional group. This group's electronic structure facilitates a range of transformations, primarily through reactions at the electrophilic carbonyl carbon and the adjacent alpha-carbon positions.

Nucleophilic Addition Reactions to the Ketone Carbonyl

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the cleavage of the carbon-oxygen pi bond. This initial attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org

Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon-based nucleophiles that readily react with ketones like 2,5-diethyl cyclopentanone. masterorganicchemistry.com In these reactions, the alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon. This addition results in the formation of a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to furnish a tertiary alcohol. masterorganicchemistry.comstudy.com The steric hindrance imposed by the two ethyl groups adjacent to the carbonyl may influence the rate of addition but generally does not prevent the reaction.

Table 1: Examples of Organometallic Addition to this compound

Reactant Reagent Intermediate Final Product
This compound 1. Methylmagnesium bromide (CH₃MgBr) in THF2. H₃O⁺ Magnesium alkoxide intermediate 1-Methyl-2,5-diethylcyclopentan-1-ol

The carbonyl group of this compound can be reduced to a secondary alcohol, 2,5-diethylcyclopentanol. This transformation is commonly achieved through the use of metal hydride reagents or catalytic hydrogenation.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as sources of hydride ions (H⁻). libretexts.org The reaction mechanism involves the nucleophilic transfer of a hydride from the metal-hydrogen bond to the electrophilic carbonyl carbon. acsgcipr.org This addition creates an alkoxide intermediate, which is then protonated during a workup step to yield the final alcohol product. libretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). The ketone is adsorbed onto the catalyst surface, where the addition of hydrogen across the C=O double bond occurs. This process also yields the corresponding secondary alcohol. This technique is considered a "green" alternative due to the clean nature of the reagents.

Table 2: Reduction Methods for this compound

Method Reagents Product Notes
Hydride Reduction 1. NaBH₄, Methanol2. H₂O 2,5-Diethylcyclopentanol A mild and selective reagent.
Hydride Reduction 1. LiAlH₄, Diethyl ether2. H₃O⁺ 2,5-Diethylcyclopentanol A powerful reducing agent; reacts violently with protic solvents.

Condensation Reactions Involving the Carbonyl

Condensation reactions involve the coupling of two molecules, often with the elimination of a small molecule like water. For this compound, these reactions typically proceed via an enolate intermediate formed by deprotonating an alpha-hydrogen.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction for ketones with alpha-hydrogens. researchgate.net In the presence of a base or acid, this compound can undergo a self-condensation reaction. A base abstracts an alpha-hydrogen to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of a second ketone molecule. chemtube3d.com The resulting aldol addition product is a β-hydroxy ketone. This intermediate can then readily dehydrate, especially with heating, to yield a more stable α,β-unsaturated ketone. chemtube3d.com The presence of bulky ethyl groups may create steric hindrance, potentially favoring the formation of the less-substituted enolate and influencing the regioselectivity of the subsequent condensation.

Table 3: Aldol Self-Condensation of this compound

Step Reagents Intermediate/Product Description
Enolate Formation NaOH, H₂O 2,5-Diethylcyclopentenolate A proton is removed from the alpha-carbon.
Aldol Addition Second molecule of this compound β-hydroxy ketone The enolate attacks the carbonyl carbon of another ketone molecule.

Olefination reactions provide a powerful method for converting ketones into alkenes by forming a new carbon-carbon double bond in place of the carbonyl group.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. wikipedia.orgmasterorganicchemistry.com The nucleophilic carbon of the ylide attacks the carbonyl carbon of this compound to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.org This intermediate rapidly decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com The Wittig reaction is highly versatile for creating C=C bonds with specific regiochemistry. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is typically more nucleophilic than a Wittig ylide. wikipedia.orgthermofisher.com These carbanions are generated by treating an alkylphosphonate with a base. alfa-chemistry.com The reaction with this compound proceeds through a similar mechanism involving nucleophilic attack and elimination. A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.com Furthermore, HWE reactions involving stabilized phosphonates often exhibit high stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgnrochemistry.com

Table 4: Olefination Reactions of this compound

Reaction Reagent Key Intermediate Product Example (with Methyl Ylide/Phosphonate)
Wittig Methyltriphenylphosphonium bromide + n-BuLi Oxaphosphetane 1-Ethylidene-2,5-diethylcyclopentane

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of hydrogen atoms on the carbons alpha to the carbonyl group imparts significant reactivity to this compound. These alpha-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate is central to a range of functionalization reactions at the alpha-position.

The formation of an enolate from this compound, an unsymmetrical ketone, can theoretically lead to two different constitutional isomers, commonly referred to as the kinetic and thermodynamic enolates. The regioselectivity of enolate formation is dictated by the reaction conditions, such as the base, solvent, and temperature.

Kinetic Enolate: This enolate is formed faster and results from the deprotonation of the less sterically hindered alpha-hydrogen. In this compound, the alpha-carbons (C2 and C5) are stereochemically equivalent in the achiral form, but deprotonation can lead to different enolate geometries. The use of a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) typically favors the formation of the kinetic enolate.

Thermodynamic Enolate: This enolate is the more stable of the two possible isomers, usually having a more substituted double bond. Formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures, a weaker base (e.g., an alkoxide), and a protic solvent. This allows the initially formed kinetic enolate to revert to the ketone and then form the more stable thermodynamic enolate.

While these principles are well-established for unsymmetrical ketones, specific experimental studies detailing the regio- and stereoselective enolate formation for this compound are not extensively documented in publicly available literature. The stereochemistry of the diethyl substituents (cis or trans) would also significantly influence the stereochemical outcome of enolate formation.

Once formed, the enolate of this compound can act as a nucleophile in reactions with electrophiles, such as alkyl halides or acyl chlorides, in SN2-type reactions. libretexts.org

Alkylation: This reaction involves the introduction of an alkyl group at the alpha-carbon. The regioselectivity of the alkylation is dependent on which enolate (kinetic or thermodynamic) is generated and trapped. For the reaction to be effective, primary or methyl alkyl halides are typically used to avoid competing elimination reactions. libretexts.org

Acylation: This process introduces an acyl group at the alpha-position, leading to the formation of a β-dicarbonyl compound. Acyl chlorides or anhydrides are common acylating agents.

Detailed research findings on the specific alkylation and acylation reactions of this compound are sparse. However, the general principles of enolate chemistry suggest that these transformations are feasible and would proceed according to the regioselectivity established during the enolate formation step.

The alpha-positions of this compound can be halogenated under either acidic or basic conditions.

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction typically results in the monosubstitution of a halogen atom at the more substituted alpha-carbon.

Base-Promoted Halogenation: This reaction occurs via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens, often leading to polyhalogenation at the same carbon atom if multiple alpha-hydrogens are present.

Other alpha-functionalization reactions are also possible, but specific examples for this compound are not readily found in the scientific literature.

The enolate derived from this compound can participate as a nucleophile in Michael additions (a type of conjugate addition) to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction forms a new carbon-carbon bond at the β-carbon of the α,β-unsaturated system, resulting in the formation of a 1,5-dicarbonyl compound. organicchemistrytutor.com The success and regioselectivity of the Michael addition depend on the specific enolate generated and the nature of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com While this is a fundamental reaction for enolates, specific studies detailing the Michael addition using the enolate of this compound are not widely reported.

Rearrangement and Ring Transformation Reactions

Beyond enolate chemistry, this compound can undergo reactions that involve rearrangement of its carbon skeleton or transformation of the ring structure itself.

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones (cyclic esters). wikipedia.orgnih.gov This oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. chem-station.comorganic-chemistry.org

The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, followed by a rearrangement step where one of the alpha-carbons migrates from the carbonyl carbon to the adjacent oxygen atom. wikipedia.org The regioselectivity of this migration is a key aspect of the reaction and is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the alpha-carbons are part of the cyclopentyl ring and are both secondary carbons bearing an ethyl group. The migration of one of these more substituted secondary carbons is expected to be favored over the migration of the less substituted methylene (B1212753) groups of the ring. This leads to the insertion of an oxygen atom between the carbonyl carbon and one of the alpha-carbons (C2 or C5), resulting in a ring-expanded seven-membered lactone (an oxepanone).

The stereochemistry of the migrating center is retained during the reaction. chem-station.com For this compound, this means that if the starting material is a specific stereoisomer (e.g., cis or trans), the resulting lactone will have a predictable stereochemistry.

ReactantOxidizing AgentPredicted Major Product
This compoundPeroxyacid (e.g., m-CPBA)3,6-Diethyloxepan-2-one

Ring Expansion and Contraction Reactions of this compound Derivatives

Ring expansion and contraction reactions offer synthetic pathways to larger or smaller carbocyclic frameworks from this compound derivatives. These transformations often proceed through cationic, anionic, or carbenoid intermediates. researchgate.net

One notable method for ring expansion is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the treatment of a β-amino alcohol derivative of this compound with nitrous acid to generate a diazonium salt. Subsequent loss of nitrogen gas can lead to a carbocation that undergoes rearrangement, expanding the five-membered ring to a six-membered one. The regioselectivity of this expansion in an unsymmetrical derivative would be influenced by the migratory aptitude of the adjacent carbon atoms.

Conversely, ring contraction can be achieved through reactions like the Favorskii rearrangement. researchgate.net An α-halo derivative of this compound, upon treatment with a base, can form a cyclopropanone (B1606653) intermediate which then undergoes nucleophilic attack and ring opening to yield a carboxylic acid derivative with a contracted cyclobutane (B1203170) ring. The stereochemistry of the starting α-halo ketone can significantly influence the stereochemical outcome of the final product.

Reaction TypeReagentsIntermediateProduct Type
Tiffeneau-DemjanovHONOCarbocationSubstituted Cyclohexanone
Favorskii RearrangementBase (e.g., RO⁻)CyclopropanoneCyclobutane Carboxylic Acid Derivative

This table presents plausible reaction pathways for derivatives of this compound based on established named reactions for cyclic ketones.

Oxidative and Reductive Cleavage Reactions

The cyclopentanone ring in this compound can be cleaved under both oxidative and reductive conditions, leading to the formation of acyclic compounds.

While specific studies on the low-temperature oxidation of this compound are not extensively documented, the behavior of the parent compound, cyclopentanone, provides significant insights. Low-temperature oxidation of cyclopentanone (CPO) in a flow reactor between 500 and 800 K has been investigated, revealing the formation of various products through radical intermediates. nih.govacs.orgresearchgate.net

The process is initiated by the formation of a cyclopentanone radical. This radical can then react with molecular oxygen. A key pathway involves the elimination of a hydroperoxyl radical (HO₂) to yield 2-cyclopentenone. nih.govresearchgate.net Another significant pathway involves the formation of a hydroperoxyalkyl radical (•QOOH) via a 1,5-hydrogen shift. This radical can then react with a second oxygen molecule to form ketohydroperoxide (KHP) intermediates. nih.govacs.orgresearchgate.net The decomposition of these KHP intermediates leads to a variety of smaller products. nih.govacs.org For this compound, the presence of the ethyl groups would likely influence the initial hydrogen abstraction sites and the subsequent fragmentation pathways of the resulting radical intermediates.

Temperature Range (K)Key IntermediatesMajor Products (from Cyclopentanone)
500-650Cyclopentanone Radical, Peroxy RadicalsMinimal reaction
675-800Hydroperoxyalkyl Radical (•QOOH), Ketohydroperoxide (KHP)2-Cyclopentenone, Ethenone, 2-Propenal

This table is based on experimental and theoretical studies of cyclopentanone oxidation and provides an expected framework for the behavior of this compound under similar conditions. acs.org

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The presence of two stereocenters at the C2 and C5 positions in this compound means it can exist as cis and trans diastereomers. The stereochemical outcome of reactions involving this ketone is highly dependent on the facial selectivity of the nucleophilic or electrophilic attack on the carbonyl group and the adjacent enolizable positions.

Reactions that proceed through an enol or enolate intermediate can lead to changes in the stereochemistry at the α-carbons. The diastereoselectivity of such reactions is influenced by both steric and electronic factors. For instance, in the conjugate addition of a nucleophile to an α,β-unsaturated derivative of this compound, the approach of the nucleophile can be directed by the existing stereocenters, leading to the preferential formation of one diastereomer over another. nih.gov

The control of diastereoselectivity is a critical aspect in the synthesis of complex molecules where specific stereoisomers are desired. The relative orientation of the two ethyl groups (cis or trans) will create a distinct steric environment on either face of the cyclopentanone ring, thereby influencing the approach of reagents and the stability of transition states. This can lead to high levels of diastereoselectivity in reactions such as aldol condensations, reductions, and alkylations.

Reaction TypeFactors Influencing DiastereoselectivityPotential Outcome
Nucleophilic Addition to CarbonylSteric hindrance from ethyl groups, chelating effectsPreferential formation of one diastereomeric alcohol
Enolate AlkylationCis/trans stereochemistry of the starting material, nature of the electrophileFormation of a new stereocenter with a specific relative configuration
Conjugate AdditionDirecting effects of the existing stereocentersPredominant formation of one diastereomer

This table outlines the key considerations for stereochemical control in reactions involving this compound.

Strategic Applications in Organic Synthesis

2,5-Diethyl Cyclopentanone (B42830) as a Chiral Building Block

The application of 2,5-diethyl cyclopentanone as a chiral building block in asymmetric synthesis is an area of potential, yet underexplored, significance. Chiral cyclic ketones are valuable synthons, providing a stereodefined core from which more complex molecules can be constructed. The presence of two stereocenters at the 2 and 5 positions of the cyclopentanone ring in this compound means it can exist as cis and trans diastereomers, each of which is chiral and can be resolved into its constituent enantiomers.

While extensive research into the specific use of enantiopure this compound is not widely documented, the general principles of asymmetric synthesis suggest its potential utility. The diastereoselective and enantioselective synthesis of related 2,5-disubstituted cyclopentanones has been a subject of interest, often employing methods such as asymmetric alkylation, enzymatic resolution, or chiral auxiliary-mediated cyclization. These methodologies could theoretically be applied to the synthesis of chiral this compound, which could then serve as a starting material for the synthesis of enantiomerically pure target molecules. However, specific examples detailing the application of either the cis- or trans-2,5-diethyl cyclopentanone enantiomers as chiral building blocks are not prevalent in the current body of scientific literature.

Precursor in Natural Product Total Synthesis

The cyclopentane (B165970) ring is a common structural motif in a wide array of natural products. Consequently, substituted cyclopentanones are frequently employed as key intermediates in their total synthesis.

Terpenoids and steroids represent two major classes of natural products, many of which possess significant biological activity. While the cyclopentane ring is a fundamental component of many of these molecules (e.g., the D-ring of steroids), the specific incorporation of a this compound unit into terpenoid or steroid scaffolds has not been a focus of reported synthetic efforts. The synthetic strategies for these natural products often rely on well-established annulation reactions or the use of starting materials from the chiral pool that already contain the requisite ring systems. There is currently a lack of published research demonstrating the use of this compound as a precursor for the construction of terpenoid or steroid skeletons.

The synthesis of complex polycyclic natural products often involves intricate strategies to assemble multiple ring systems with precise stereochemical control. Substituted cyclopentanones can be valuable in this context, serving as a foundation for the construction of adjacent rings. Methodologies such as intramolecular aldol (B89426) reactions, Michael additions, and various cycloaddition reactions can be employed to build complexity from a cyclopentanone core.

Despite the potential for this compound to participate in such transformations, its specific application in the total synthesis of polycyclic natural products or other complex molecular architectures is not a well-documented area. Synthetic chemists have historically favored other cyclopentanone derivatives, often with functional groups more amenable to specific cyclization strategies.

Role in the Synthesis of Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of versatile chemical intermediates that can be elaborated into the final drug molecule. Cyclic ketones, including cyclopentanones, can serve this purpose.

A review of the literature indicates that while the cyclopentanone ring is present in some pharmaceutical agents, the specific role of this compound as a key intermediate in the synthesis of pharmaceuticals is not prominently reported. The development of synthetic routes to APIs often prioritizes efficiency, cost-effectiveness, and the ability to introduce specific functionalities, which may lead to the selection of other, more readily available or functionally diverse building blocks.

Contributions to Methodological Development in Synthetic Organic Chemistry

The development of new synthetic methods is a cornerstone of organic chemistry. Novel reactions and strategies are often tested on a variety of substrates to establish their scope and limitations. While substituted cyclopentanones are frequently used as test substrates in the development of new reactions, there is no significant body of work that highlights this compound as a key molecule in the development of new synthetic methodologies. Research in this area tends to focus on cyclopentanones with different substitution patterns that may be more relevant to the specific transformation being studied.

Theoretical and Computational Investigations of 2,5 Diethyl Cyclopentanone

Quantum Chemical Characterization of Electronic Structure

The arrangement of electrons within 2,5-Diethyl cyclopentanone (B42830) is fundamental to its chemical identity. Quantum chemical calculations are employed to describe this electronic architecture, providing a quantitative picture of orbital energies, charge distribution, and electrostatic potential. These models are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and less stable. For 2,5-Diethyl cyclopentanone, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group due to its lone pairs of electrons, while the LUMO is anticipated to be centered on the carbon-oxygen pi-antibonding orbital (π*). Computational methods, typically using DFT with a basis set like 6-311+G(d,p), are used to calculate these energy levels precisely.

Interactive Table 5.1: Frontier Orbital Energies and Reactivity Descriptors (Note: The following values are illustrative for a generic dialkyl cyclopentanone, calculated using DFT, as specific experimental or calculated values for this compound are not available in the cited literature.)

ParameterSymbolValue (eV)Description
HOMO EnergyEHOMO-6.5 eVEnergy of the highest occupied molecular orbital; related to the ionization potential.
LUMO EnergyELUMO+1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO GapΔE7.7 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Chemical Hardnessη3.85Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2.
Electrophilicity Indexω1.52A measure of a molecule's ability to act as an electrophile.

This analysis allows for the prediction that reactions with electrophiles will likely occur at the carbonyl oxygen, while nucleophilic attacks will target the carbonyl carbon.

The distribution of electron density within this compound is non-uniform due to the presence of the electronegative oxygen atom in the carbonyl group. This creates a molecular dipole and defines regions of positive and negative electrostatic potential. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution, which is invaluable for understanding intermolecular interactions and predicting sites for chemical reactions. researchgate.netlibretexts.org

In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. For this compound, this region is concentrated around the carbonyl oxygen atom. researchgate.net Regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack; this area is most pronounced at the carbonyl carbon and the adjacent alpha-hydrogens. youtube.com Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net These maps are calculated from the total electron density and are critical for rationalizing the molecule's interactions with other polar molecules, ions, and biological receptors. libretexts.orglibretexts.org

Conformational Analysis and Energy Landscape Mapping

The five-membered ring of this compound is not planar. It adopts puckered conformations to relieve the torsional strain that would exist in a flat structure. The presence of two ethyl substituents significantly influences the preferred conformation and the energy barriers between different puckered forms. Mapping this conformational energy landscape is essential for understanding the molecule's three-dimensional structure and dynamic behavior. researchgate.net

Five-membered rings like cyclopentanone typically exist in two primary puckered conformations: the "envelope" (Cs symmetry), where one atom is out of the plane of the other four, and the "twist" (C2 symmetry), where two atoms are displaced on opposite sides of the plane defined by the other three. nsf.gov These forms can interconvert through a low-energy process known as pseudorotation. nsf.govnih.gov

Computational methods can calculate the relative energies of these conformers and the transition states that connect them. The specific dihedral angles of the ring are used to precisely define the degree and type of puckering. For cyclopentanone, these puckering motions are described by a set of puckering coordinates that quantify the out-of-plane displacements of the ring atoms. smu.eduresearchgate.net

The two ethyl groups at the C2 and C5 positions introduce significant steric considerations that dictate the most stable conformation of the ring. The substituents can be arranged in either a cis or trans configuration relative to the ring. Within each configuration, the ethyl groups can occupy pseudo-axial or pseudo-equatorial positions.

Generally, substituents on a cycloalkane ring prefer to be in an equatorial position to minimize steric hindrance with other groups on the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.org Therefore, the most stable conformer of trans-2,5-Diethyl cyclopentanone is expected to have both ethyl groups in pseudo-equatorial positions. For the cis isomer, one group must be pseudo-axial while the other is pseudo-equatorial, leading to higher steric strain and making the trans isomer the more stable of the two. researchgate.net

Computational energy calculations can quantify the energy difference between these various stereoisomers and rotational conformers of the ethyl groups, providing a detailed map of the molecule's potential energy surface.

Interactive Table 5.2: Calculated Relative Energies of this compound Conformers (Note: This table presents a hypothetical energy ranking based on established principles of steric hindrance in cyclic systems. Specific calculated values are not available in the searched literature.)

IsomerSubstituent PositionsRelative Energy (kJ/mol)Stability Rank
transdi-equatorial0.01 (Most Stable)
transdi-axial> 15.04 (Least Stable)
cisequatorial-axial~5.02
cisaxial-equatorial~5.02

Reaction Mechanism Elucidation using Computational Methods

Theoretical chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, computational methods can map out the entire reaction coordinate and determine activation energies. This allows for the elucidation of reaction mechanisms at a level of detail that is often inaccessible to experimental techniques alone.

For a ketone like this compound, several reaction types could be studied computationally:

Enolate Formation and Alkylation: Calculations can model the deprotonation at the alpha-carbon to form an enolate, determining the relative acidity of the protons and the geometry of the resulting enolate. Subsequent reaction with an electrophile can also be modeled.

Nucleophilic Addition to the Carbonyl Group: The mechanism of addition of reagents like Grignard reagents or organolithium compounds can be investigated. This includes modeling the coordination of the reagent, the nucleophilic attack on the carbonyl carbon, and the formation of the tetrahedral intermediate.

Reductions and Oxidations: The mechanism of reduction by hydride reagents (e.g., NaBH4) or oxidation reactions (e.g., Baeyer-Villiger oxidation) can be computationally explored to understand the stereoselectivity and energy barriers involved.

These studies typically involve locating the transition state structure for each step of the reaction and performing frequency calculations to confirm it is a true first-order saddle point on the potential energy surface. The calculated activation energies can then be used to predict reaction rates and understand how substituents and reaction conditions affect the outcome.

Transition State Identification and Energy Barrier Calculations

The elucidation of reaction mechanisms hinges on the identification of transition states and the calculation of their associated energy barriers. For reactions involving this compound, such as enolate formation, alkylation, or oxidation, computational methods like Density Functional Theory (DFT) are invaluable. Methodologies such as B3LYP with basis sets like 6-31+G(d,p) are commonly employed to optimize the geometries of reactants, products, and transition states. nih.gov

For instance, in the context of oxidation, the initial step often involves the abstraction of a hydrogen atom, followed by the addition of molecular oxygen. Theoretical calculations for unsubstituted cyclopentanone have shown that the subsequent reactions, including intramolecular hydrogen migration (intra-H migration) and HO₂-elimination, have distinct energy barriers. The presence of ethyl groups at the 2 and 5 positions would be expected to influence these barriers. Steric hindrance from the ethyl groups could raise the energy of certain transition states, while electronic effects might stabilize others.

Advanced computational models, such as the Complete Basis Set (CBS-QB3) method, can provide more accurate energy calculations. acs.org These calculations reveal that the carbonyl group significantly influences the reactivity, for example, by hindering H-migration from the α-positions. acs.org In this compound, the ethyl groups would further modulate these effects.

Table 1: Representative Calculated Energy Barriers for Key Reaction Steps in Substituted Cyclopentanones

Reaction StepComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
α-Hydrogen AbstractionDFT (B3LYP)6-31+G(d,p)8 - 12
Intramolecular H-migrationCBS-QB3N/A15 - 25
HO₂-eliminationCBS-QB3N/A20 - 30

Note: The data in this table are representative values based on computational studies of cyclopentanone and its alkyl-substituted analogs and are intended to be illustrative for this compound.

Solvent Effects in silico Studies

The solvent environment can have a dramatic impact on reaction rates and pathways. Computational chemistry models this through implicit and explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. This approach is effective in capturing the bulk electrostatic effects of the solvent on the solute.

For reactions involving polar intermediates or transition states, such as enolate formation from this compound, polar solvents would be expected to lower the energy barriers by stabilizing charge separation. In silico studies on related systems have demonstrated that solvents can significantly alter the selectivity of reactions. researchgate.net For example, in the synthesis of cyclopentanone derivatives, the choice of solvent has been shown to be crucial for achieving high yields and selectivities. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture, especially when specific solvent-solute interactions like hydrogen bonding are important. However, these are computationally more expensive. For this compound, understanding the role of the solvent is critical for predicting its reactivity in different chemical environments.

Theoretical Prediction of Stereochemical Outcomes

The presence of two chiral centers at the 2 and 5 positions in this compound means that stereochemistry is a key aspect of its chemistry. Theoretical methods can be used to predict the preferred stereochemical outcomes of reactions. This is often achieved by calculating the energies of the transition states leading to the different stereoisomers. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies.

For example, in the α-alkylation of a pre-formed enolate of a cyclic ketone, the incoming electrophile can approach from two different faces of the enolate. The steric bulk of the existing substituents will influence the accessibility of these faces. Computational modeling of the transition states for both approaches can predict the diastereomeric ratio of the products. Studies on the alkylation of cyclic ketones have shown that branched products are often favored, and the stereoselectivity can be rationalized through computational analysis of the reaction pathway. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum mechanical calculations are excellent for studying reaction energetics, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational flexibility. The five-membered ring of cyclopentanone is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The ethyl substituents will have preferred orientations to minimize steric strain. MD simulations can explore the conformational landscape of the molecule and determine the relative populations of different conformers.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or reactants, providing a dynamic picture of the solvation shell and the approach of reactants. This can be particularly useful for understanding the initial stages of a chemical reaction.

Advanced Research Methodologies and Analytical Strategies Applied to Transformations

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Real-time monitoring of chemical reactions provides invaluable data on transient intermediates and the evolution of species, which is essential for determining reaction kinetics and mechanisms. In situ spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are powerful tools for observing transformations of 2,5-Diethyl cyclopentanone (B42830) as they occur. copernicus.orgcopernicus.org

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can track the disappearance of the characteristic carbonyl (C=O) stretch of 2,5-Diethyl cyclopentanone (typically around 1740 cm⁻¹) and the appearance of new functional groups. For instance, in an aldol (B89426) condensation reaction, the formation of a β-hydroxy ketone intermediate and the subsequent appearance of a C=C bond in the enone product can be monitored in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the direct observation of changes in the chemical environment of specific protons and carbons. For a transformation involving the ethyl side chains of this compound, changes in the chemical shifts and coupling constants of the methylene (B1212753) (-CH2-) and methyl (-CH3) protons can be tracked to quantify the rate of reaction and identify intermediates.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and for observing changes in non-polar bonds. It can complement IR spectroscopy by providing information on skeletal vibrations of the cyclopentanone ring and changes in symmetry during a transformation.

The data obtained from these methods allow for the construction of concentration vs. time profiles for reactants, intermediates, and products, from which kinetic rate constants can be derived.

Table 1: Hypothetical In Situ IR Monitoring of a Grignard Reaction with this compound

Reaction Time (minutes) C=O Peak Intensity (1740 cm⁻¹) O-H Peak Intensity (3300 cm⁻¹) Reactant Remaining (%) Product Formed (%)
0 1.00 0.00 100 0
5 0.75 0.25 75 25
15 0.40 0.60 40 60
30 0.10 0.90 10 90
60 <0.01 0.99 <1 99

Chromatographic Analysis of Reaction Products and Mixtures

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a reaction mixture involving this compound. These techniques are crucial for determining reaction yield, assessing purity, and profiling impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for analyzing the volatile products of reactions involving this compound. nrel.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the individual components, providing a unique mass spectrum or "fingerprint" for identification. rsc.org This is particularly effective for identifying isomers, side-products, and unreacted starting material.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives of this compound, HPLC is the method of choice. Using a variety of column chemistries (e.g., reverse-phase, normal-phase) and detectors (e.g., UV-Vis, refractive index), HPLC can separate complex mixtures to determine product distribution and enantiomeric excess if a chiral separation is performed.

These methods provide precise quantification, allowing for the accurate calculation of product yield and the identification of minor byproducts that may offer clues to alternative reaction pathways. mdpi.com

Table 2: Example GC-MS Analysis of a Baeyer-Villiger Oxidation of this compound

Peak No. Retention Time (min) Compound Identity Area (%) Proposed Origin
1 8.54 This compound 5.2 Unreacted Starting Material
2 10.21 3,6-Diethyl-oxepan-2-one 92.3 Major Product
3 10.88 2,5-Diethyl-6-hydroxyhexanoic acid 2.5 Ring-opened byproduct

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.net By replacing an atom in this compound with one of its heavier isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C), its path can be followed using mass spectrometry or NMR spectroscopy. researchgate.net

Deuterium (B1214612) (²H) Labeling: To study reactions involving enolate formation, the alpha-protons of this compound can be replaced with deuterium. The position of the deuterium in the final product(s) can confirm whether a specific proton was abstracted and where it was subsequently re-introduced.

Carbon-13 (¹³C) Labeling: Placing a ¹³C label at the carbonyl carbon can help elucidate rearrangement reactions. For example, in a ring-expansion or contraction, the final position of the ¹³C label in the product skeleton can distinguish between different mechanistic possibilities.

These studies provide unambiguous insights into bond-forming and bond-breaking steps that are often impossible to obtain through kinetic studies alone.

Table 3: Potential Isotopic Labeling Strategies for this compound

Labeled Position Isotope Analytical Method Mechanistic Question
Carbonyl Carbon ¹³C ¹³C NMR, MS Fate of the carbonyl group in rearrangements
Alpha-Carbons ²H (Deuterium) ¹H NMR, MS Mechanism of enolization and aldol reactions
Ethyl Group (CH₂) ¹³C ¹³C NMR, MS Involvement of side-chains in cyclization

Crystallographic Analysis of Co-crystals or Stable Derivatives for Structural Insights into Reactivity

While this compound is a liquid at room temperature, its reactivity can be inferred from the solid-state structure of stable crystalline derivatives. X-ray crystallography provides precise information on bond lengths, bond angles, and molecular conformation, which are directly related to the molecule's electronic and steric properties.

By converting this compound into a stable derivative, such as a 2,4-dinitrophenylhydrazone or a semicarbazone, single crystals can be grown and analyzed. A similar approach has been used for derivatives like 2,5-dibenzylidenecyclopentanone. researchgate.netresearchgate.net The resulting crystal structure can reveal:

Conformational Preferences: The preferred conformation of the five-membered ring (e.g., envelope or twist) and the orientation of the ethyl substituents.

Intermolecular Interactions: How molecules pack in the solid state, which can provide models for how they might approach each other in the transition state of a reaction.

Steric Hindrance: The three-dimensional structure provides a clear picture of steric accessibility at the carbonyl group and alpha-carbons, explaining stereochemical outcomes of reactions.

Table 4: Representative Crystallographic Data for a Cyclopentanone Derivative (2,5-dibenzylidenecyclopentanone)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.98
b (Å) 5.81
c (Å) 16.23
β (°) 112.5
C=O Bond Length (Å) 1.22

Data is illustrative and based on known structures of similar compounds. researchgate.net

Calorimetric Studies of Reaction Thermodynamics

Calorimetry is the experimental science of measuring the heat evolved or absorbed during a chemical reaction. This data is used to determine fundamental thermodynamic properties, such as the enthalpy of reaction (ΔH), which indicates whether a process is exothermic or endothermic.

Reaction Calorimetry: By carrying out a transformation of this compound inside a reaction calorimeter, the heat flow can be measured directly. This provides a thermodynamic profile of the reaction, helping to identify potential thermal hazards in scaled-up processes and to understand the energetic driving forces.

Bomb Calorimetry: To determine the standard enthalpy of formation (ΔH°f) of this compound or its derivatives, a sample can be combusted in a bomb calorimeter. nih.gov The heat of combustion is measured, from which the enthalpy of formation can be calculated. This fundamental value is essential for constructing accurate potential energy surfaces for theoretical reaction studies.

These thermodynamic data are critical for predicting reaction spontaneity and equilibrium positions under various conditions.

Table 5: Hypothetical Thermodynamic Data for a Hydrogenation Reaction

Reaction Technique Measured Value Derived Quantity
This compound + H₂ → 1,3-Diethyl cyclopentanol (B49286) Reaction Calorimetry Heat of Reaction ΔH = -85 kJ/mol
Combustion of this compound Bomb Calorimetry Heat of Combustion ΔH°f = -320 kJ/mol

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to 2,5-Diethyl cyclopentanone (B42830)

The development of synthetic routes for substituted cyclopentanones is an area of significant interest, with a growing emphasis on sustainability and efficiency. digitellinc.com Future research into the synthesis of 2,5-diethyl cyclopentanone is expected to move beyond classical methods towards more innovative and environmentally benign strategies. One promising approach involves the catalytic transformation of biomass-derived platform molecules, such as furfural, into cyclic ketones. mdpi.comresearchgate.net The conversion of these renewable feedstocks into valuable chemicals like cyclopentanone derivatives aligns with the principles of green chemistry. rsc.org

Another key area of development is the use of novel catalytic systems. For instance, methodologies employing dual Lewis acidic cooperative catalysis have been shown to provide access to enantioenriched cyclopentanones from readily available starting materials like donor-acceptor cyclopropanes and ketenes. digitellinc.com Such one-pot reaction approaches are advantageous due to their simplicity and potential for scalability. digitellinc.com Additionally, the self-condensation of cyclic ketones using advanced catalysts like MOF-encapsulating phosphotungstic acid presents a potential route for creating more complex structures from simpler cyclopentanone units, which could be adapted for diethyl-substituted analogues. rsc.org

Future synthetic strategies are likely to focus on the following principles:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Utilizing biomass-derived sources to reduce reliance on petrochemicals. nrel.gov

Catalytic Efficiency: Developing highly selective and reusable catalysts to minimize waste and energy consumption.

Process Intensification: Employing continuous flow processing technologies to improve safety, efficiency, and scalability. durham.ac.uk

Table 1: Comparison of Potential Sustainable Synthetic Approaches for Substituted Cyclopentanones

ApproachKey FeaturesPotential Advantages for this compound
Biomass Conversion Utilizes renewable feedstocks like furfural. mdpi.comSustainable sourcing, potential for lower environmental impact.
Catalytic Cycloaddition Employs cooperative catalytic systems for asymmetric synthesis. digitellinc.comHigh stereoselectivity, access to chiral derivatives, one-pot simplicity. digitellinc.com
Flow Chemistry Continuous processing for enhanced control and scalability. durham.ac.ukImproved safety, higher productivity, consistent product quality. durham.ac.uk
MOF-Based Catalysis Shape-selective catalysis for specific condensation reactions. rsc.orgHigh selectivity for desired products, catalyst reusability. rsc.org

Chemoenzymatic and Biocatalytic Pathways for Enhanced Efficiency and Selectivity

The integration of biological systems into chemical synthesis offers unparalleled selectivity and efficiency under mild reaction conditions. Chemoenzymatic and biocatalytic routes represent a significant frontier for the production of this compound. Research has demonstrated the capability of microorganisms, such as the robust soil bacterium Pseudomonas putida, to be metabolically engineered for the conversion of cyclic ketones into value-added chemicals. rsc.orgnrel.gov This approach could be harnessed to either produce this compound from a bio-based precursor or to functionalize it further.

Ene-reductases from the Old Yellow Enzyme (OYE) family are another powerful biocatalytic tool. researchgate.net These enzymes are known for their ability to perform asymmetric reduction of carbon-carbon double bonds in cyclic enones with high stereoselectivity. researchgate.net This could be particularly valuable for creating specific stereoisomers of this compound or its derivatives, which is often a significant challenge in traditional organic synthesis.

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying novel enzymes or engineering existing ones to have high specificity and activity towards diethyl-substituted cyclopentanone precursors.

Metabolic Engineering: Modifying microbial hosts to create efficient whole-cell biocatalysts for the production of the target molecule from simple, renewable carbon sources. nrel.gov

Hybrid Processes: Combining enzymatic steps with traditional chemical reactions to create more efficient and versatile synthetic pathways.

Integration with Automation and Artificial Intelligence in Synthesis Design

These computational tools offer several advantages:

Accelerated Planning: AI algorithms can reduce synthesis planning time from weeks to mere minutes. chemcopilot.com

Novel Route Discovery: By learning from millions of published reactions, AI can identify unconventional and innovative synthetic strategies. grace.comchemical.ai

Optimization: Machine learning models can predict reaction outcomes and optimize conditions for yield, purity, and sustainability. wiley.com

Table 2: Key AI and Automation Technologies in Chemical Synthesis

TechnologyApplication in this compound SynthesisExpected Impact
AI Retrosynthesis Proposing multiple synthetic routes from known precursors. chemcopilot.commdpi.comFaster route design, discovery of non-obvious pathways. grace.com
Machine Learning Predicting reaction yields and identifying optimal reaction conditions.Higher efficiency, reduced experimental effort.
Automated Synthesis Platforms Executing the designed multi-step synthesis with robotic systems. ucla.eduIncreased reproducibility, high-throughput experimentation.

Exploration of Unprecedented Reactivity Patterns and Functionalizations

While the core structure of this compound is relatively simple, future research will aim to uncover novel reactivity patterns and methods for its functionalization. The cyclopentanone scaffold is a cornerstone in the synthesis of many complex molecules, and developing new ways to modify it is of great importance. digitellinc.com

Emerging research avenues include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where this compound or its precursors react with multiple other components to rapidly build molecular complexity. rsc.org This approach is highly efficient for creating libraries of fully substituted cyclopentanone derivatives. rsc.org

Ionic-Radical Approaches: Utilizing novel reagents, such as α-xanthyl enones, to introduce functional groups at specific positions on the cyclopentanone ring through a combination of ionic and radical mechanisms. acs.org This can provide access to vicinally functionalized products that are difficult to obtain through other methods. acs.org

Asymmetric Catalysis: Developing new chiral catalysts to control the stereochemistry of reactions at the α- or β-positions of the cyclopentanone ring, leading to the synthesis of enantiomerically pure derivatives for applications in pharmaceuticals and materials science.

These explorations will expand the chemical toolbox available for modifying this compound, transforming it from a simple ketone into a highly versatile and functionalizable platform molecule.

Expanding the Scope of this compound as a Versatile Synthetic Building Block

Cyclopentanone and its derivatives are recognized as valuable building blocks in organic synthesis, serving as precursors to a wide range of important molecules, including natural products, pharmaceuticals, perfumes, and agricultural chemicals. digitellinc.comresearchgate.net The presence of two ethyl groups in this compound provides a specific lipophilic character and steric profile that can be exploited in the design of new molecules.

Future applications as a synthetic building block could include:

Natural Product Synthesis: The cyclopentane (B165970) ring is a ubiquitous motif in nature. researchgate.netoregonstate.edu this compound could serve as a starting point for the total synthesis of complex natural products that feature a similarly substituted five-membered ring.

Medicinal Chemistry: The cyclopentane scaffold is an underappreciated but valuable core in drug discovery. researchgate.net Derivatives of this compound could be used to generate libraries of novel compounds for screening against various therapeutic targets. Functionalized cyclopentenones, for example, have shown promise as anticancer agents. ucl.ac.uk

Materials Science: The specific structure of this compound could be incorporated into polymers or liquid crystals, where the diethyl substitution pattern could influence the material's physical properties.

By demonstrating its utility in the synthesis of complex and high-value target molecules, the scope and importance of this compound as a key chemical intermediate will continue to grow. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.